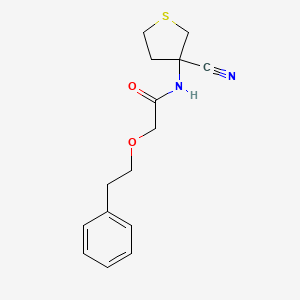
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Hoffman-La Roche in 1990 and has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 inhibits the activity of PKC by binding to the enzyme's ATP-binding site, which prevents the enzyme from phosphorylating its substrate proteins. This leads to a decrease in the activation of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. Additionally, 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 in lab experiments is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of using 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 is its non-specificity. It has been shown to inhibit other kinases besides PKC, which may result in off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more specific PKC inhibitors that do not have off-target effects. Additionally, the use of 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease, could also be explored.
Synthesemethoden
The synthesis of 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 involves a series of chemical reactions that start with the condensation of 3-phenylpropanal with methyl acetoacetate to form 3-phenyl-2-methyl-3-oxobutanoic acid. This intermediate is then reacted with benzylamine to form the corresponding amide, which is then cyclized with cyanogen bromide to form the purine ring. The resulting compound is then subjected to a series of chemical modifications to produce 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220.
Wissenschaftliche Forschungsanwendungen
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione 31-8220 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
377049-28-0 |
|---|---|
Produktname |
8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione |
Molekularformel |
C23H25N5O2 |
Molekulargewicht |
403.486 |
IUPAC-Name |
8-(benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H25N5O2/c1-26-20-19(21(29)27(2)23(26)30)28(15-9-14-17-10-5-3-6-11-17)22(25-20)24-16-18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
DAWNXAMRKMGNFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
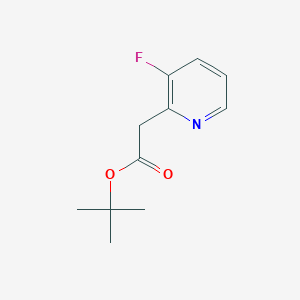
![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)
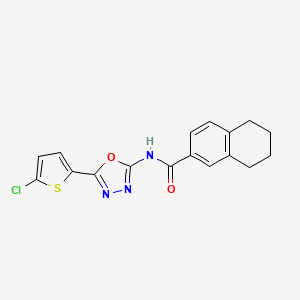
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)
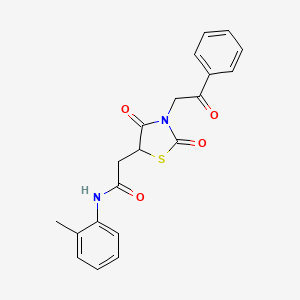
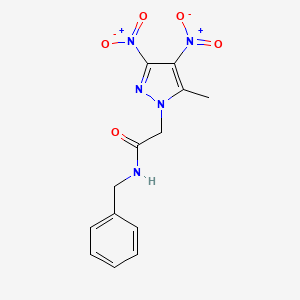
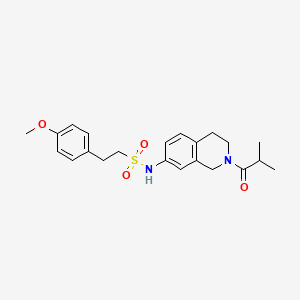
![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)
